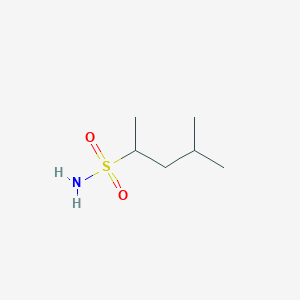
4-甲基戊烷-2-磺酰胺
描述
4-Methylpentane-2-sulfonamide is a sulfonamide derivative. Sulfonamides are synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .
Synthesis Analysis
Sulfonamides, including 4-Methylpentane-2-sulfonamide, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular formula of 4-Methylpentane-2-sulfonamide is C6H15NO2S. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis
Sulfonamides, including 4-Methylpentane-2-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylpentane-2-sulfonamide is 165.26 g/mol. More detailed physical and chemical properties were not found in the search results.科学研究应用
新型化合物的合成
4-甲基戊烷-2-磺酰胺: 用于合成具有潜在治疗应用的新型化合物。 例如,它可以参与形成新的磺酰胺化合物,如(4-硝基苯基)磺酰基色氨酸(DNSPA),它们由 4-硝基苯磺酰氯和 L-色氨酸等前体合成 。这些化合物通过各种光谱方法进行表征,并且可以结晶在特定的晶体系统中,表明其纯度和进一步研究的潜力。
抗病毒剂
具有杂环外围的磺酰胺,可以从 4-甲基戊烷-2-磺酰胺衍生,显示出作为抗病毒剂的希望。 它们已被发现对包括登革热病毒在内的多种病毒表现出抑制活性,通过靶向特定的病毒蛋白酶 。这种应用在病毒感染带来的全球健康挑战的背景下尤为相关。
抗菌活性
正在探索磺酰胺化合物的修饰,包括从 4-甲基戊烷-2-磺酰胺衍生的修饰,以克服对抗菌药物的耐药性。 通过重新审视现有的磺酰胺药物并引入分子修饰,研究人员旨在确定具有增强抗菌活性的新型候选药物 .
作用机制
Target of Action
4-Methylpentane-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
4-Methylpentane-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a decrease in bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methylpentane-2-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, 4-Methylpentane-2-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The metabolism and excretion of sulfonamides can vary, but they are typically metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of 4-Methylpentane-2-sulfonamide is a decrease in bacterial growth and replication due to the inhibition of folic acid synthesis . This can lead to the death of the bacteria or a slowdown in their growth rate, depending on the concentration of the drug and the susceptibility of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methylpentane-2-sulfonamide. For example, the presence of other substances in the environment, such as organic matter or other drugs, can affect the bioavailability and effectiveness of 4-Methylpentane-2-sulfonamide . Additionally, the pH and temperature of the environment can affect the stability of the drug .
安全和危害
While specific safety and hazards information for 4-Methylpentane-2-sulfonamide was not found, sulfonamides in general are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .
未来方向
生化分析
Biochemical Properties
4-Methylpentane-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, a zinc-containing metalloenzyme. 4-Methylpentane-2-sulfonamide binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, which can have therapeutic implications in conditions where carbonic anhydrase activity needs to be modulated.
Cellular Effects
4-Methylpentane-2-sulfonamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 4-Methylpentane-2-sulfonamide can impact cell signaling pathways by inhibiting specific enzymes, thereby altering the downstream signaling events and gene expression patterns .
Molecular Mechanism
The molecular mechanism of 4-Methylpentane-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, 4-Methylpentane-2-sulfonamide can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpentane-2-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpentane-2-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Methylpentane-2-sulfonamide in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 4-Methylpentane-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-Methylpentane-2-sulfonamide can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
4-Methylpentane-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular functions and metabolic flux . The interactions with metabolic enzymes and cofactors are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methylpentane-2-sulfonamide within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Methylpentane-2-sulfonamide can localize to various cellular compartments, where it exerts its effects on enzyme activity and cellular processes . The distribution of the compound within tissues can also influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
4-Methylpentane-2-sulfonamide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Methylpentane-2-sulfonamide may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . Understanding the subcellular localization of 4-Methylpentane-2-sulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-methylpentane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRPGSMEUVEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




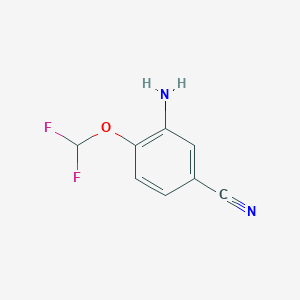
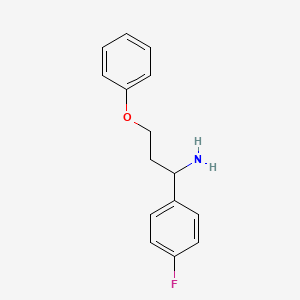
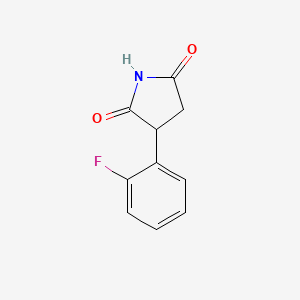
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)
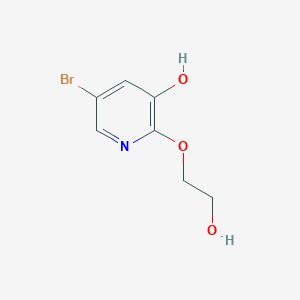

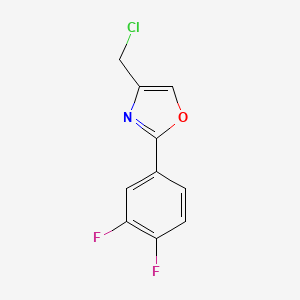
![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)
